4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Description
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. This compound has garnered interest due to its structural resemblance to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinsonism by selectively damaging dopaminergic neurons . Its synthesis involves deprotection of tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate intermediates, yielding the hydrochloride salt .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-4-2-1-3-10(11)9-5-7-16-8-6-9/h1-5,16H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCJMKTXBMFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627636 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308823-89-4 | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Tetrahydropyridine Precursors
The starting material, a compound of formula (II), undergoes electrophilic halogenation using agents like N-bromosuccinimide (NBS) to yield a brominated intermediate (formula III). For example, reacting 4-phenyl-1,2,3,6-tetrahydropyridine with NBS (169 g) at 50°C produces a brominated derivative in 1.5 hours. This step is critical for introducing reactivity for subsequent hydroxylation.
Halohydroxylation and Cyclization
The brominated intermediate is treated with a halohydroxylation agent (e.g., water or alcohols) to form a dihalo-alcohol (formula IV), which undergoes base-mediated cyclization. Sodium hydroxide (100 mL of 1N solution) facilitates the elimination of halogens, yielding a diastereomerically enriched tetrahydropyridine (formula V). The final diastereoselective splitting, using chiral acids like [1R-(1R,3S)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid, isolates the desired cis-isomer.
Key Data:
- Yield: 130.6 g of product from 169 g NBS.
- Conditions: 5–10°C for halohydroxylation; 20°C for cyclization.
MAO Substrate-Inspired Synthesis
The neurotoxicological study in PubMed8355208 details the synthesis of 1-methyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (2'-CF₃-MPTP), a methylated analog of the target compound. Demethylation of this analog provides a pathway to the desired product.
Methylation and Demethylation Strategy
2'-CF₃-MPTP is synthesized via N-methylation of 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine using methyl iodide. Subsequent demethylation with strong acids (e.g., HBr in acetic acid) removes the methyl group, yielding the target compound.
Key Data:
- MAO Substrate Activity: 2'-CF₃-MPTP is oxidized by both MAO-A and MAO-B.
- Neurotoxicity: IC₅₀ values for MAO inhibition range from 49.5–176.8 nM.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrahydropyridine ring or the phenyl ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by radical intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and radical initiators. The conditions may vary depending on the desired reaction, but typically involve controlled temperatures and the presence of specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Biology: It is studied for its potential biological activities, including interactions with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparisons
Metabolic and Mechanistic Differences
MAO Metabolism :
- MPTP is exclusively metabolized by MAO-B into MPP+, which accumulates in dopaminergic neurons via dopamine transporters . In contrast, 2'-CF₃-MPTP and 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine are oxidized by both MAO-A and MAO-B, requiring combined clorgyline (MAO-A inhibitor) and deprenyl (MAO-B inhibitor) to block toxicity .
- The trifluoromethyl group in 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine may sterically hinder enzyme-substrate interactions, altering metabolic pathways compared to MPTP .
- Mitochondrial Toxicity: MPTP-derived MPP+ inhibits mitochondrial Complex I, replicating Parkinsonian pathology .
CNS Penetration :
Pharmacological and Toxicological Profiles
- Neurotoxicity: 2'-CF₃-MPTP demonstrates greater nigrostriatal toxicity than MPTP in mice, attributed to its dual MAO-A/B oxidation and resistance to monoamine oxidase inhibitors .
- Therapeutic Potential: Non-toxic analogs like FTEAA (a tetrahydropyridine-based MAO inhibitor) and A-784168 highlight the scaffold's versatility. Substituent choice (e.g., fluorophenyl vs. trifluoromethylpyridyl) determines whether compounds act as neurotoxins or therapeutics .
Biological Activity
4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12F3N
- Molecular Weight : 243.23 g/mol
- CAS Number : 908112-43-6
The compound features a tetrahydropyridine ring substituted with a trifluoromethyl group on the phenyl moiety, which enhances its lipophilicity and biological activity.
1. Antioxidant Activity
Research indicates that tetrahydropyridine derivatives exhibit significant antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing capacity, which may stabilize radical intermediates during oxidative stress.
2. Anticancer Activity
Studies have shown that 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values demonstrate potent inhibitory effects.
- Hek293 (human embryonic kidney cells) : Evaluated for cytotoxicity with promising results.
In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, thereby promoting cell death pathways.
3. Neuroprotective Effects
The compound has shown potential neuroprotective properties in models of neurodegenerative diseases. In particular:
- PC-12 Cell Line : Exhibited increased viability in the presence of amyloid-beta (Aβ) peptides, suggesting protective effects against Aβ-induced toxicity.
- Mechanism : The neuroprotective effects are attributed to the inhibition of oxidative stress and modulation of cholinergic pathways.
The biological activity of 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment.
- Modulation of Signaling Pathways : It influences various signaling pathways involved in cell survival and apoptosis.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). The results indicated that at a concentration of 10 µM, the compound reduced cell viability by approximately 70%, with an observed increase in apoptotic markers.
Case Study 2: Neuroprotection
In a model simulating Alzheimer's disease using PC-12 cells exposed to Aβ peptides, treatment with 4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine resulted in a significant increase in cell viability (43% higher than control), highlighting its neuroprotective potential.
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Apoptosis induction |
| Neuroprotection | PC-12 | N/A | Oxidative stress reduction |
| AChE Inhibition | In vitro | 5.4 | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using trifluoromethyl-substituted precursors. For example, a modified Pictet-Spengler reaction with 2-(trifluoromethyl)benzaldehyde and a protected amine intermediate under acidic conditions (e.g., HCl/EtOH) achieves yields of ~60–70% . Catalytic hydrogenation or microwave-assisted synthesis may improve efficiency. Key variables include temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (e.g., Pd/C for deprotection) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and stereochemistry?
- Methodological Answer : Use a combination of / NMR to identify proton environments near the trifluoromethyl group and tetrahydropyridine ring. X-ray crystallography (single-crystal XRD) is critical for resolving stereochemical ambiguities, with R-factors <0.05 ensuring accuracy . Mass spectrometry (HRMS-ESI) confirms molecular weight, while IR spectroscopy verifies C-F stretching (1100–1200 cm) .
Advanced Research Questions
Q. What computational methods are reliable for predicting the reactivity of the trifluoromethyl group in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts electron-withdrawing effects of the -CF group, which directs electrophiles to the para position of the phenyl ring. Solvent effects (PCM model) and transition-state analysis (NEB method) refine activation energy estimates. Compare computed with experimental kinetic data to validate models .
Q. How do contradictory data arise in studies of this compound’s biological activity, and how can they be resolved?
- Methodological Answer : Discrepancies in IC values (e.g., neuroprotective vs. cytotoxic effects) often stem from assay conditions (cell line variability, serum concentration). Standardize protocols using primary neuronal cultures and control for metabolic stability (e.g., liver microsome assays). Cross-validate findings with in silico docking (AutoDock Vina) to assess binding affinity to targets like NMDA receptors .
Q. What strategies mitigate byproduct formation during N-alkylation of the tetrahydropyridine ring?
- Methodological Answer : Byproducts like over-alkylated species or ring-opening derivatives arise from excess alkylating agents or prolonged reaction times. Use stoichiometric control (1:1 molar ratio) and low-temperature (-20°C) conditions to suppress side reactions. Chromatographic monitoring (HPLC-MS) identifies intermediates, while additives like NaI accelerate SN2 mechanisms, improving selectivity .
Q. How can crystallographic data resolve debates about the compound’s conformation in solid-state vs. solution-phase?
- Methodological Answer : Single-crystal XRD reveals a boat conformation for the tetrahydropyridine ring in solid-state due to steric hindrance from the trifluoromethyl group. Compare with solution-phase NOESY NMR to detect chair conformers, which dominate in polar solvents (DMSO-d). MD simulations (AMBER) further reconcile differences by modeling solvent interactions .
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the compound’s solubility in aqueous buffers?
- Critical Analysis : Predicted logP values (~2.5) often underestimate experimental solubility due to hydrogen-bonding with the tetrahydropyridine nitrogen. Use COSMO-RS simulations incorporating explicit water molecules or experimental measurements (shake-flask method) to correct for this. Discrepancies >10% warrant re-evaluation of force field parameters .
Q. What explains variability in reported metabolic stability across species (e.g., rat vs. human liver microsomes)?
- Critical Analysis : Species-specific cytochrome P450 isoforms (e.g., CYP2D6 in humans vs. CYP2C11 in rats) differentially oxidize the tetrahydropyridine ring. Conduct interspecies comparisons using recombinant enzymes and NADPH cofactors. Adjust in vitro-in vivo extrapolation (IVIVE) models to account for hepatic blood flow differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
